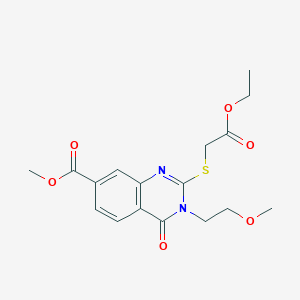![molecular formula C20H17BrN2O3S B2520444 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 931749-89-2](/img/no-structure.png)
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione" is a heterocyclic molecule that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry. The chromeno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that combines a benzopyran (chromene) ring with a pyrimidine ring, which can be further substituted to enhance or modify its biological properties.
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidine derivatives can be achieved through various synthetic routes. For instance, novel 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones and related compounds were synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitrile, characterized by spectroscopic methods, and evaluated for their biological activities . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, involving cyclization reactions and subsequent functionalization of the chromeno[2,3-d]pyrimidine core.
Molecular Structure Analysis
The molecular structure of chromeno[2,3-d]pyrimidine derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction for solid-state analysis . These methods provide detailed information about the arrangement of atoms within the molecule, the presence of functional groups, and the overall conformation of the compound. For example, the crystal structure of a related compound, 2-(4,5-bis(4-methoxyphenyl)-5H-chromeno[4,3-b]pyridin-2-yl)phenol, was determined, revealing a planar six-membered ring and a six-membered ring of envelope conformation .
Chemical Reactions Analysis
Chromeno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and halogenation, to introduce different substituents and modify the core structure . These reactions are crucial for the diversification of the chromeno[2,3-d]pyrimidine scaffold and the development of compounds with desired biological properties. The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like bromo, methoxy, and ethoxy groups can affect these properties and, consequently, the compound's biological activity and pharmacokinetic profile. The antiviral, antitubercular, and antimicrobial activities of some chromeno[2,3-d]pyrimidine derivatives have been evaluated, with certain derivatives exhibiting pronounced activity against specific pathogens .
科学的研究の応用
Antiviral Activity
Research into 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo-substituted compounds, has shown potential in inhibiting retrovirus replication in cell culture. These studies highlight the interest in pyrimidine derivatives for their antiviral properties, suggesting a possible area of application for related compounds (Hocková et al., 2003).
Synthetic Methodologies
The development of catalyst-free, one-pot synthesis techniques for functionalized chromeno-pyrimidine derivatives underlines the ongoing research into efficient and eco-friendly synthetic routes for such compounds. These methodologies are relevant for the synthesis of diverse chromeno-pyrimidine derivatives, including those with potential pharmacological applications (Brahmachari & Nayek, 2017).
Antimicrobial Activity
Studies on novel chromeno[2,3-d]pyrimidine derivatives synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitriles have demonstrated pronounced antitubercular and antimicrobial activities. This indicates the potential utility of chromeno-pyrimidine derivatives in developing new antimicrobial agents (Kamdar et al., 2011).
Corrosion Inhibition
Research on pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments shows another dimension of application for pyrimidine derivatives, highlighting their potential utility in industrial applications related to corrosion protection (Soltani et al., 2015).
Chemosensor Development
The synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives and their application as chemosensors, particularly for Hg2+ ions, showcase the potential of chromeno-pyrimidine derivatives in environmental monitoring and detection applications (Jamasbi et al., 2021).
作用機序
Target of Action
The primary target of 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
It is noted that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of this compound is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This is particularly relevant in the context of cancer cells, where the inhibition of DNA repair mechanisms can lead to the death of the cancer cells .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione' involves the condensation of 5-bromo-2-methoxybenzaldehyde with ethyl acetoacetate to form 2-(5-bromo-2-methoxyphenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine carbonate and sulfur to yield the final product.", "Starting Materials": [ "5-bromo-2-methoxybenzaldehyde", "ethyl acetoacetate", "guanidine carbonate", "sulfur" ], "Reaction": [ "Step 1: Condensation of 5-bromo-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(5-bromo-2-methoxyphenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate with guanidine carbonate in the presence of a solvent such as ethanol to form 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione.", "Step 3: Addition of sulfur to the reaction mixture to promote the formation of the final product." ] } | |
CAS番号 |
931749-89-2 |
製品名 |
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione |
分子式 |
C20H17BrN2O3S |
分子量 |
445.33 |
IUPAC名 |
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H17BrN2O3S/c1-3-25-16-6-4-5-11-9-14-19(26-17(11)16)22-18(23-20(14)27)13-10-12(21)7-8-15(13)24-2/h4-8,10H,3,9H2,1-2H3,(H,22,23,27) |
InChIキー |
GPIUBAPCMZIANK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C=CC(=C4)Br)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




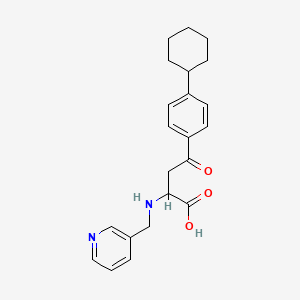
methanol](/img/structure/B2520367.png)

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)
![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)

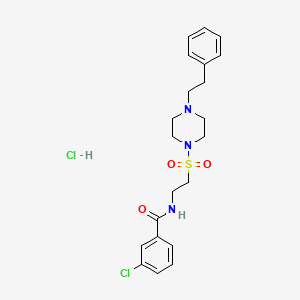

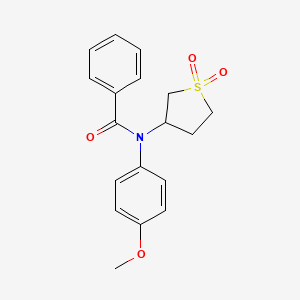
![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)
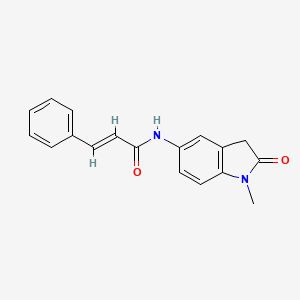
![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)
